molecular formula C22H32O4 B13428518 16(S),17(S)-diHDHA

16(S),17(S)-diHDHA

Cat. No.: B13428518
M. Wt: 360.5 g/mol
InChI Key: RHERWTKCXOXCNX-JTFGAIIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16(S),17(S)-diHDHA is a dihydroxy derivative of docosahexaenoic acid (DHA) that functions as a specialized pro-resolving mediator (SPM) . It is a key biosynthetic precursor in the protectin pathway, serving as an intermediate in the enzymatic formation of neuroprotectin D1 (NPD1/PD1), a compound known for its potent neuroprotective and anti-inflammatory activities . The biosynthesis of this compound occurs via lipoxygenase (LOX) enzymes, where human 12-LOX (ALOX12) and human 15-LOX-1 (ALOX15) convert 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA) into the epoxy intermediate 16S,17S-epoxyDHA, which is subsequently hydrolyzed . Research indicates that this compound and its related epoxy intermediate are part of a critical biochemical class switch that controls the resolution phase of acute inflammation . These lipid mediators are endogenously produced and are evaluated in research focused on uncontrolled inflammation, which is implicated in chronic diseases such as cardiovascular disease, Alzheimer's disease, and cancer . Furthermore, studies show that related DHA metabolites can inhibit key pro-inflammatory enzymes like 5-lipoxygenase and platelet aggregation, suggesting potential research applications for this compound in studying these pathways . This compound is presented for research purposes to advance the understanding of resolution biology and inflammation pharmacology. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(4Z,7Z,10Z,12E,14E,16S,17S,19Z)-16,17-dihydroxydocosa-4,7,10,12,14,19-hexaenoic acid

InChI

InChI=1S/C22H32O4/c1-2-3-14-17-20(23)21(24)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(25)26/h3,5-8,10-15,18,20-21,23-24H,2,4,9,16-17,19H2,1H3,(H,25,26)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t20-,21-/m0/s1

InChI Key

RHERWTKCXOXCNX-JTFGAIIUSA-N

Isomeric SMILES

CC/C=C\C[C@@H]([C@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O

Canonical SMILES

CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)O)O

Origin of Product

United States

Intermediary Role and Formation Pathways of 16 S ,17 S Dihdha in Docosanoid Metabolism

Position within the Biosynthetic Cascade of Specialized Pro-Resolving Mediators

The compound 16(S),17(S)-dihydroxydocosahexaenoic acid, or 16(S),17(S)-diHDHA, is a pivotal intermediate in the complex biochemical pathways of docosanoid metabolism. Docosanoids are signaling molecules derived from the essential omega-3 fatty acid, docosahexaenoic acid (DHA). This compound's formation is a critical step in the synthesis of specialized pro-resolving mediators (SPMs), which play a crucial role in the active resolution of inflammation. researchgate.net

The biosynthesis of this compound begins with the enzymatic action of lipoxygenases (LOX) on DHA. numberanalytics.com Specifically, 15-lipoxygenase (15-LOX) converts DHA into 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). numberanalytics.comucl.ac.uk This intermediate can then be further processed via several enzymatic routes to produce various stereoisomers of dihydroxydocosahexaenoic acid. One key pathway involves the formation of a 16(S),17(S)-epoxide intermediate, which is then hydrolyzed to the diol, this compound. nih.govescholarship.org

Precursor Role in the Biogenesis of Protectin D1 (NPD1) and Protectin D2 (PD2)

The 16(S),17(S)-epoxy-DHA intermediate, also known as 16(S),17(S)-epoxy-docosatriene, is a critical branch point in the biosynthesis of protectins. nih.govmdpi.com This epoxide serves as the direct precursor to Protectin D1 (PD1), also named Neuroprotectin D1 (NPD1) when generated in neural tissues, and Protectin D2 (PD2). ucl.ac.ukmdpi.com

The enzymatic hydrolysis of the 16(S),17(S)-epoxide is a key step in forming these potent SPMs. mdpi.com This conversion is not a simple, non-enzymatic hydrolysis, which would yield a mix of isomers, but rather a stereochemically controlled enzymatic process. nih.govnih.gov This enzymatic action ensures the specific formation of PD1 (10R, 17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid), a potent molecule with significant neuroprotective and anti-inflammatory properties. nih.govfrontiersin.org The biosynthesis of PD1 is prominent in various cells and tissues, including human macrophages, neutrophils, brain tissue, and retinal pigment epithelial cells. nih.govnih.govfrontiersin.org

While the complete biosynthetic pathway of PD2 is still under investigation, it is established that it originates from the same initial 17S-lipoxygenation of DHA and likely proceeds through the 16(S),17(S)-epoxide intermediate. nih.govresearchgate.net The formation of this epoxide is a committed step toward the generation of the protectin family of mediators. nih.govnih.gov

Table 1: Key Molecules in the Protectin Biosynthesis Pathway

Molecule Name Abbreviation Role in Pathway
Docosahexaenoic Acid DHA Initial substrate
15-Lipoxygenase 15-LOX Enzyme converting DHA to 17S-HpDHA
17S-Hydroperoxydocosahexaenoic Acid 17S-HpDHA Intermediate product
16(S),17(S)-epoxy-docosatriene 16(S),17(S)-epoxy-DHA Key epoxide intermediate
16(S),17(S)-dihydroxydocosahexaenoic acid This compound Diol product of epoxide hydrolysis
Protectin D1 / Neuroprotectin D1 PD1 / NPD1 Bioactive downstream mediator

Implications for the Generation of Downstream Bioactive Lipid Mediators

The formation of this compound and its precursor, the 16(S),17(S)-epoxide, has significant implications for the regulation of the inflammatory response. The conversion of these intermediates into protectins like PD1 marks a critical switch from a pro-inflammatory state to a pro-resolving phase. nih.gov This "class-switch" is a fundamental aspect of the resolution of inflammation, a process that actively dampens the inflammatory response and promotes tissue healing and a return to homeostasis. nih.gov

The generation of PD1 from the 16(S),17(S)-epoxide is a key mechanism for achieving inflammation resolution in diverse tissues. For example, in neural systems, NPD1 has been demonstrated to shield neurons from oxidative stress-induced cell death. nih.gov In the immune system, PD1 can inhibit the infiltration of neutrophils to the site of inflammation and enhance the clearance of apoptotic cells by macrophages, a process known as efferocytosis. ucl.ac.uk

The biosynthetic pathway leading to this compound and the subsequent protectins is a highly regulated process. The expression and activity of the enzymes involved, such as 15-LOX, are often increased in response to inflammatory signals, ensuring that these potent pro-resolving mediators are produced when and where they are needed to control the inflammatory response. ucl.ac.uknih.gov The presence of these downstream mediators, therefore, indicates an active, controlled process of inflammation resolution rather than a passive decay of the inflammatory state.

Biosynthesis and Enzymatic Pathways of 16 S ,17 S Dihdha

Precursors and Substrates in 16(S),17(S)-diHDHA Biogenesis

The journey to forming this compound begins with specific molecular building blocks that undergo sequential modifications.

Docosahexaenoic Acid (DHA) as the Primary Fatty Acid Substrate

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, stands as the foundational substrate for the biosynthesis of a wide array of potent signaling molecules, including the family of resolvins and protectins. caymanchem.comlipidmaps.orgnih.gov Its unique structure, characterized by six double bonds, makes it a prime target for oxygenation by various lipoxygenase (LOX) enzymes. nih.govresearchgate.net This initial enzymatic attack is the gateway to the production of numerous bioactive lipid mediators that play crucial roles in physiological processes. frontiersin.orgbiorxiv.org The conversion of DHA is not a random event; specific enzymes target distinct positions on the fatty acid chain, leading to a diverse range of products with specialized functions. nih.govnih.gov The biosynthesis of many specialized pro-resolving mediators (SPMs), including those in the D-series, is initiated through the enzymatic oxygenation of DHA. caymanchem.comlipidmaps.orgfrontiersin.org

Intermediate Hydroperoxy- and Hydroxy-DHA Derivatives (e.g., 17S-HpDHA, 17S-HDHA)

The initial oxygenation of DHA by lipoxygenase enzymes yields a hydroperoxy derivative. nih.govnih.gov Specifically, the formation of 17S-hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17S-HpDHA) is a critical step. nih.govnih.gov This intermediate is then typically reduced to its more stable hydroxy form, 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-DHA (17S-HDHA). nih.govcaymanchem.com Both 17S-HpDHA and 17S-HDHA serve as key precursors for the generation of a class of SPMs known as protectins and resolvins. nih.govcaymanchem.com The subsequent enzymatic actions on these intermediates are what ultimately lead to the formation of dihydroxylated products like this compound. nih.govnih.govnih.gov For instance, 17S-HpDHA can be further metabolized by lipoxygenases to produce various dihydroxy-DHA isomers. nih.govnih.gov

Enzymatic Mechanisms and Transformations Leading to this compound Formation

The conversion of DHA and its initial derivatives into this compound is not a spontaneous process but is meticulously controlled by specific enzymes that catalyze sequential oxygenation reactions.

Role of Lipoxygenase (LOX) Enzymes in Sequential Oxygenation

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.govencyclopedia.pub The biosynthesis of many SPMs, including various dihydroxydocosahexaenoic acids, is thought to occur through the sequential actions of different LOX enzymes. biorxiv.orgnih.govnih.gov This process often involves an initial oxygenation to form a monohydroxy derivative, which is then further oxygenated by another LOX enzyme to produce a dihydroxy product. nih.govnih.gov This transcellular synthesis, where different cell types contribute different enzymes, is a hallmark of the production of these potent lipid mediators. researchgate.netbiorxiv.org

Human 12-lipoxygenase (h12-LOX) is a key enzyme in the metabolism of DHA. nih.govmdpi.com It can react with DHA to produce various hydroperoxy derivatives. nih.govmdpi.com More importantly, in the context of this compound biosynthesis, h12-LOX can act on the intermediate 17S-HpDHA. nih.govnih.gov When h12-LOX reacts with 17S-HpDHA, it can lead to the formation of several dihydroxylated products, including 16,17S-diHDHA. nih.govnih.gov In vitro studies have shown that while h12-LOX can produce 16,17S-diHDHA from 17S-HDHA, it is often a minor product compared to other isomers like 11,17S-diHDHA. nih.gov

Human 15-lipoxygenase-1 (h15-LOX-1) also plays a significant role in the metabolism of DHA and its derivatives. nih.govnih.gov Similar to h12-LOX, h15-LOX-1 can utilize 17S-HpDHA as a substrate. nih.govnih.gov The reaction of h15-LOX-1 with 17S-HpDHA also yields a profile of dihydroxylated products, which includes 16,17S-diHDHA. nih.govnih.gov Research indicates that h15-LOX-1 is capable of transforming DHA into a mixture of 10,17-dihydro(pero)xy derivatives and minor amounts of other dihydroxyperoxides. nih.gov The sequential action of different lipoxygenases, such as an initial oxygenation by a 15-LOX type enzyme followed by another LOX, is a proposed pathway for the generation of various diHDHA isomers. nih.govnih.gov

Table 1: Lipoxygenase Activity on DHA and its Intermediates

Enzyme Substrate Major Products Reference
h12-LOX DHA 14S-HpDHA, 11S-HpDHA nih.govmdpi.com
h12-LOX 17S-HDHA 11,17S-diHDHA, 16,17S-diHDHA, PDX nih.gov
h15-LOX-1 DHA 17S-HpDHA, 14S-HpDHA nih.govescholarship.orgfrontiersin.org
h15-LOX-1 17S-HpDHA PDX, 16S,17S-epoxyDHA, 11,17S-diHDHA, 16,17S-diHDHA nih.govnih.gov
h15-LOX-2 DHA 17S-HpDHA nih.govescholarship.org
h15-LOX-2 7S-HDHA RvD5 (7S,17S-diHDHA) nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
16(S),17(S)-dihydroxydocosahexaenoic acid This compound
Docosahexaenoic acid DHA
17S-hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid 17S-HpDHA
17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-DHA 17S-HDHA
Lipoxygenase LOX
Human 12-Lipoxygenase h12-LOX
Human 15-Lipoxygenase-1 h15-LOX-1
Human 15-Lipoxygenase-2 h15-LOX-2
11,17S-dihydroxydocosahexaenoic acid 11,17S-diHDHA
Protectin DX PDX
16S,17S-epoxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid 16S,17S-epoxyDHA
Resolvin D5 RvD5
7S,17S-dihydroxydocosahexaenoic acid 7S,17S-diHDHA
7S-hydroxy-4Z,8E,10Z,13Z,16Z,19Z-DHA 7S-HDHA
14S-hydroperoxy-4Z,7Z,10Z,12E,16Z,19Z-DHA 14S-HpDHA
Human 15-Lipoxygenase-1 (h15-LOX-1) Activity

Formation and Hydrolysis of Epoxide Intermediates

A critical step in the formation of this compound is the creation and subsequent opening of an epoxide intermediate.

The biosynthesis of this compound proceeds through a key epoxide intermediate, 16(S),17(S)-epoxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid, also known as 16S,17S-epoxyprotectin. escholarship.orgreactome.org This epoxide is formed from 17(S)-HpDHA, which is generated from DHA by the action of 15-lipoxygenase type I (ALOX15). reactome.orgnih.gov The same enzyme, ALOX15, is proposed to catalyze the conversion of 17(S)-HpDHA into the 16S,17S-epoxide through a process involving hydrogen abstraction. reactome.orgnih.gov This enzymatic epoxidation is a crucial step that sets up the stereochemistry of the final diol product. researchgate.net The existence of this epoxide intermediate is supported by metabololipidomic analysis of human macrophage incubations. nih.gov

The 16S,17S-epoxyprotectin intermediate can be opened to form a vicinal diol, where two hydroxyl groups are on adjacent carbon atoms. This opening can occur through a nucleophilic attack on one of the carbon atoms of the epoxide ring. The regioselectivity of this attack determines which diol isomer is formed. For the formation of 16(R),17(S)-diHDHA, a specific enzymatic hydrolysis is required that directs the nucleophilic addition of water to the C16 position of the 16S,17S-epoxyprotectin. nih.gov This is described as an SN2-type reaction at the more activated allylic C16 atom. nih.gov

The hydrolysis of the 16S,17S-epoxyprotectin can occur through both enzymatic and non-enzymatic pathways, leading to different products.

Enzymatic Hydrolysis: An epoxide hydrolase is believed to catalyze the opening of the epoxide ring to form the specific 16(R),17(S)-diHDHA isomer. nih.gov This enzymatic process ensures the stereochemical control necessary for the formation of the biologically active molecule. nih.gov The precise hydrolase responsible for this step in protectin biosynthesis is yet to be fully identified. nih.gov

Non-Enzymatic Hydrolysis: In the absence of a specific enzyme, the 16(S),17S-epoxy-DHA can undergo non-enzymatic hydrolysis. This process is not stereospecific and results in a racemic mixture of 16R/S,17S-diHDHA. nih.gov Non-enzymatic opening can also lead to the formation of other stereoisomers. nih.gov For instance, the non-enzymatic hydrolysis of 16S,17S-epoxyDHA can yield 10R/S,17S-EEE-diHDHA. escholarship.org

The table below contrasts the outcomes of enzymatic and non-enzymatic hydrolysis of 16S,17S-epoxyprotectin.

Hydrolysis PathwayKey CharacteristicsPrimary Product(s)
Enzymatic Stereospecific, Regioselective16(R),17(S)-diHDHA
Non-Enzymatic Non-stereospecificRacemic mixture of 16R/S,17S-diHDHA, other stereoisomers
Mechanisms of Epoxide Opening to Form Vicinal Diols

Stereochemical Considerations in this compound Biosynthesis

The biological activity of this compound is highly dependent on its specific stereochemistry.

Chiral Purity and Stereoselective Outcomes

The biosynthesis of this compound is a highly stereoselective process. The initial lipoxygenation of DHA by 15-LOX specifically produces the 17(S)-hydroperoxy intermediate. nih.gov Subsequent enzymatic steps maintain and introduce specific stereocenters, leading to a chirally pure final product. The formation of the 16S,17S-epoxide and its subsequent enzymatic hydrolysis are key to establishing the final stereochemistry of the diol. nih.gov Methods like achiral-chiral two-dimensional liquid chromatography-tandem mass spectrometry have been developed to separate and quantify different stereoisomers, confirming the enzymatic and stereoselective formation of these mediators in biological systems. nih.govchemrxiv.orgresearchgate.net In contrast, autoxidation processes lead to a mix of stereoisomers, highlighting the importance of enzymatic control for generating the specific, biologically active form of this compound. nih.govchemrxiv.orgresearchgate.net

Double Bond Geometry in Conjugated Triene Moieties

The biosynthesis of protectins, such as this compound, involves the formation of a conjugated triene system. The specific geometry of these double bonds is a critical determinant of the molecule's structure and, consequently, its biological activity.

The formation of this compound is proposed to occur via the hydrolysis of a 16(S),17(S)-epoxyprotectin intermediate. nih.gov This epoxide contains a conjugated triene with a 10Z,12E,14E geometry. nih.gov The hydrolysis of this epoxide can proceed non-enzymatically to yield a racemic mixture of 16R/S,17S-diHDHA. nih.govtuscany-diet.net

In contrast, the related and more extensively studied protectin D1 (PD1), which has a 10R,17S-dihydroxy configuration, possesses a conjugated triene with an 11E,13E,15Z geometry. researchgate.net Another isomer, protectin DX (PDX), which is 10S,17S-diHDHA, is reported to have a conjugated triene with a trans,cis,trans configuration. nih.gov This E,Z,E geometry differs from the E,E,Z configuration of PD1. cambridge.org Nuclear magnetic resonance (NMR) spectroscopy of PDX has confirmed the presence of E-geometry double bonds at positions 11-12 and 15-16, and Z-geometry at position 13. mdpi.com

The formation of these specific double bond geometries is a result of the enzymatic processes involved. The initial lipoxygenase (LOX) reaction on DHA creates a hydroperoxy derivative, 17S-HpDHA, with a characteristic E,Z-conjugated diene. nih.gov Subsequent enzymatic steps, including the formation and opening of the epoxide ring, dictate the final geometry of the conjugated triene system in the resulting dihydroxy products. nih.govharvard.edu

Cellular and Tissue Localization of this compound Biosynthesis

The production of this compound is not ubiquitous and has been identified in specific cells and tissues, particularly those involved in inflammatory and neural processes.

Human Leukocyte and Phagocyte Systems (e.g., PMN, Macrophages, Lymphocytes)

Human leukocytes are a primary site for the biosynthesis of this compound. Suspensions of human leukocytes, including polymorphonuclear leukocytes (PMN) and lymphocytes, have been shown to produce 16,17S-diHDHA from DHA. nih.govcaymanchem.comlipidmaps.org The biosynthesis in these cells is often initiated by inflammatory stimuli. For instance, human PMN stimulated with zymosan A can convert the intermediate 17S-H(p)DHA into various dihydroxy products, including 16,17S-diHDHA. researchgate.net

The formation of 16,17S-diHDHA in these cells is often considered a minor product alongside other protectins and resolvins. nih.gov Its presence supports the involvement of an epoxide intermediate in the broader protectin biosynthetic pathway. nih.gov Human macrophages have also been identified as a site of protectin biosynthesis, with studies demonstrating the conversion of a synthetically prepared 16S,17S-epoxyprotectin intermediate into protectin D1, further implicating this pathway in phagocytic cells. acs.orgfrontiersin.org

The enzymes responsible for this conversion in leukocytes are lipoxygenases (LOX). Specifically, 15-LOX is responsible for the initial conversion of DHA to 17S-HpDHA, the precursor to the epoxide intermediate. nih.gov Further enzymatic activity, potentially involving other LOX isozymes or epoxide hydrolases, leads to the formation of this compound. nih.govnih.gov

Murine In Vivo Exudate Models (e.g., Peritonitis)

Murine models of inflammation, particularly zymosan-induced peritonitis, have been instrumental in identifying the in vivo production of this compound. This compound, along with other specialized pro-resolving mediators, is generated in the inflammatory exudates during the resolution phase of inflammation. nih.govcaymanchem.comlipidmaps.org

In these models, the appearance of 10S,17S-diHDHA (PDX), an isomer of this compound, is a prominent product in the exudates. researchgate.net The formation of these dihydroxy docosatrienes is time-dependent, appearing as the inflammatory response begins to resolve. nih.gov The identification of these compounds in vivo provides strong evidence for their role as endogenous mediators in the resolution of inflammation. While PDX is often more prominently mentioned, the detection of vicinal diols like 16,17S-diHDHA in these systems points to the activity of the epoxide pathway. nih.gov

Neural Tissues and Glial Cells

Neural tissues, which are rich in DHA, are another significant site for the biosynthesis of protectins, including the precursors to this compound. The term "neuroprotectins" was coined to describe these molecules when they are generated in the nervous system.

Studies have shown that murine brain tissue can convert DHA into 17S-hydroxy-containing docosatrienes. nih.gov Human glial cells, when stimulated, also produce and release novel docosanoids, including 10,17S-diHDHA, from endogenous DHA stores. harvard.eduresearchgate.net The biosynthesis in these cells is catalyzed by 15-LOX, which converts DHA to 17S-HpDHA. nih.gov This intermediate can then be further metabolized to form various protectins. The presence of these biosynthetic pathways in glial cells suggests a role for these mediators in neuroinflammation and neural protection. nih.govharvard.edu

Recombinant Enzyme and Whole-Cell Biotransformation Systems

To overcome the challenges of isolating these compounds from biological systems where they are produced in minute quantities, researchers have developed recombinant enzyme and whole-cell biotransformation systems for their synthesis.

Studies utilizing purified recombinant human lipoxygenase isozymes have elucidated the specific roles of these enzymes in protectin biosynthesis. For example, recombinant human 12-LOX and 15-LOX-1 have been shown to convert 17S-HpDHA into several products, including 16,17S-diHDHA and the intermediate 16S,17S-epoxyDHA. nih.govescholarship.orgescholarship.org

Whole-cell biotransformation systems, often using genetically modified Escherichia coli, provide a method for the quantitative production of these compounds. For instance, a two-step whole-cell process has been developed to produce protectin DX (10S,17S-diHDHA). In this system, E. coli expressing a mouse 8S-LOX first converts DHA to 10S-HDHA, which is then converted to PDX by E. coli expressing a bacterial 15S-LOX. mdpi.com Another approach demonstrated the production of 10-epi PDX (10R,17S-diHDHA) using serial whole-cell biotransformation with E. coli expressing an 8R-LOX and a 15S-LOX. dntb.gov.uaresearchgate.net These biotechnological methods are crucial for producing sufficient quantities of specific protectin isomers for further structural and functional studies.

Chemical Synthesis and Analog Generation of 16 S ,17 S Dihdha

Synthetic Approaches for 16(S),17(S)-diHDHA

The synthesis of this compound and its analogs has been approached through various methodologies, each with its own set of advantages in establishing the required stereochemistry.

A common and effective strategy for introducing chirality into the target molecule is the use of readily available enantiopure starting materials, a concept known as the chiral pool approach. For the synthesis of diHDHA analogs, 2-deoxy-D-ribose (B167953) has proven to be a valuable chiral starting material. researchgate.netacs.org This sugar can be chemically transformed through a series of steps to establish the stereocenters at C16 and C17. acs.orgresearchgate.net For instance, in the synthesis of the related lipid mediator PD2n-3 DPA, 2-deoxy-D-ribose was used to create an aldehyde intermediate which then underwent a Z-selective Wittig reaction to build the carbon chain while retaining the desired stereochemistry. acs.org This approach has also been applied to the synthesis of other complex lipid mediators, such as protectin D1, where 3,4-O-isopropylidene-2-deoxy-D-ribose was a key chiral building block for the C17 hydroxyl group. researchgate.net

Table 1: Key Chiral Pool Starting Materials in the Synthesis of diHDHA Analogs

Chiral Starting MaterialTarget Stereocenter(s)Reference
2-deoxy-D-riboseC16, C17 researchgate.netacs.org
3,4-O-isopropylidene-2-deoxy-D-riboseC17 researchgate.net
(S)-1,2,4-butanetriolC10 researchgate.net
(R)-glycidolC17 researchgate.net
Methyl (R)-lactateC21 nih.govnih.gov
Ethyl (S)-lactateC21 nih.govnih.gov

This table is based on data from the text and is provided for informational purposes.

Enzymatic reactions offer a high degree of regio- and stereoselectivity, making them powerful tools in the synthesis of complex natural products. In the context of diHDHA and related compounds, lipoxygenase (LOX) enzymes are particularly important. acs.orgnih.gov For example, a synthetic approach to 16(R),17(S)-diHDHA started from DHA and employed an enzymatic reaction as a key step. researchgate.netresearchgate.net The 15-lipoxygenase type I (15-LOX-1) is known to stereoselectively oxygenate DHA to form a 17S-hydroperoxy intermediate, which is a precursor to the protectin family of mediators. acs.orgfrontiersin.orgnih.gov Furthermore, double-dioxygenating LOXs can convert DHA into various dihydroxy-DHA isomers, including 10S,17S-diHDHA (Protectin DX). mdpi.comnih.gov The combination of enzymatic steps with traditional chemical transformations provides a chemoenzymatic approach to these molecules. researchgate.net

The construction of the full carbon skeleton of this compound and the introduction of its characteristic polyene system rely on a series of key organic reactions. The Wittig reaction is a cornerstone of these syntheses, used to form carbon-carbon double bonds with control over their geometry. wikipedia.org Both stabilized and non-stabilized ylides are employed to create the desired (Z) or (E) alkenes at specific positions along the fatty acid chain. acs.orgacs.org For instance, Z-selective Wittig reactions have been instrumental in building the skipped diene side chains of these lipid mediators. acs.orgresearchgate.net

Epoxide chemistry is also central, particularly for installing the diol functionality. The Sharpless asymmetric epoxidation is a powerful method for creating chiral epoxides from allylic alcohols, which can then be opened to form the desired diols with high stereocontrol. acs.orgresearchgate.net This technique has been used to establish the chirality at the C16 and C17 positions in the synthesis of the 16S,17S-epoxyprotectin intermediate. acs.orgresearchgate.net Other key transformations include Sonogashira couplings to connect different fragments of the molecule and selective reductions of alkynes to form cis-alkenes. researchgate.netfrontiersin.org

Application of Enzymatic Reactions in Total Synthesis

Stereoselective Methodologies in diHDHA Synthesis

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. Therefore, achieving a high degree of stereocontrol during its synthesis is paramount.

The absolute configuration of the hydroxyl groups at C16 and C17 is critical. As mentioned, chiral pool strategies and asymmetric catalysis are the primary methods for establishing these stereocenters. The Sharpless asymmetric epoxidation, for example, allows for the creation of either enantiomer of an epoxide by selecting the appropriate chiral tartrate ligand, thereby providing access to different stereoisomers of the final product. nih.govnih.gov Kinetic resolution, another application of the Sharpless epoxidation, can be used to separate a racemic mixture of allylic alcohols, affording both the desired enantiomerically enriched alcohol and the corresponding epoxide. nih.govnih.gov In some syntheses, the stereochemistry is set early on from a chiral starting material like 2-deoxy-D-ribose and then carried through the synthetic sequence. acs.org

The geometry of the multiple double bonds in the diHDHA backbone is crucial for its structure and function. The Wittig reaction is a key tool for controlling olefin geometry. wikipedia.org Generally, unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org By carefully choosing the ylide and reaction conditions, chemists can selectively construct the required sequence of (Z) and (E) double bonds. acs.orgacs.org Another important technique is the stereoselective reduction of alkynes. For instance, the reduction of an internal alkyne using Lindlar's catalyst or other similar systems can produce a (Z)-alkene, while a dissolving metal reduction typically yields an (E)-alkene. researchgate.net These methods, often used in the final stages of the synthesis, are critical for installing the correct geometry of the conjugated triene systems found in many specialized pro-resolving mediators. researchgate.netacs.org

Control over Chiral Center Configuration

Synthesis of Related Isomers and Biosynthetic Precursors

The synthesis of isomers and biosynthetic intermediates is fundamental to understanding the formation and function of protectins. These synthetic efforts provide authentic standards for comparison with endogenously produced materials and allow for the exploration of the biological roles of closely related structures.

The first total synthesis of 16(R),17(S)-diHDHA, a dihydroxy-containing lipid mediator derived from docosahexaenoic acid (DHA), and its 16-epimer has been successfully achieved. researchgate.netresearchgate.net Researchers have reported two distinct strategies to construct these molecules. researchgate.netacs.org

The first approach begins with the natural fatty acid DHA. researchgate.net This strategy employs a sequence of key reactions, including an enzymatic step, a vanadium-catalyzed allylic epoxidation, and a base-promoted epoxide isomerization, to install the required functionalities. researchgate.netacs.org

A second, alternative approach utilizes a chiral pool strategy. researchgate.netacs.org This method starts from the readily available chiral molecule 2-deoxy-d-ribose to establish the correct stereochemistry at the chiral centers. The synthesis is completed through a series of key steps, including Wittig reactions for carbon-carbon bond formation, a mild acetonide cleavage to deprotect hydroxyl groups, and a final ester hydrolysis to yield the target diol. researchgate.net The identification of vicinal diols like 16,17S-diHDHA in biological samples supports the involvement of a 16(17)-epoxide intermediate in their biosynthesis, which can be hydrolyzed non-enzymatically to a racemic mixture (16R/S, 17S-diHDHA) or enzymatically to a single isomer. nih.gov

The 16S,17S-epoxy-DHA, also known as 16S,17S-epoxyprotectin, is a crucial biosynthetic precursor to Protectin D1 (PD1). reactome.orgresearchgate.net The biosynthesis in human macrophages is understood to proceed via this epoxide intermediate. ebi.ac.uk The hydroperoxide intermediate 17(S)-Hp-DHA undergoes hydrogen abstraction by the enzyme 15-lipoxygenase (ALOX15) to form the 16S,17S-epoxide. reactome.org

The chemical synthesis of this key intermediate has been accomplished, providing stereochemically pure material. ebi.ac.uk A key step in this synthesis is the Katsuki-Sharpless asymmetric epoxidation protocol, which is used to establish the required (16S,17S) stereochemistry of the epoxide ring. ebi.ac.uk The synthesis also features stereoselective Wittig reactions to construct the polyene chain with the correct E- and Z-geometry. ebi.ac.uk Studies on the synthetic 16S,17S-epoxy-protectin have provided insights into its stability and non-enzymatic degradation pathways. For instance, its non-enzymatic hydrolysis in water (pH 7.0) was profiled, and its half-life was determined. ebi.ac.uknih.gov

The definitive structural elucidation and biological investigation of protectins have been made possible through total organic synthesis. Several research groups have reported stereocontrolled total syntheses of Protectin D1 (PD1) and its isomer Protectin DX (PDX).

Protectin D1 (PD1)

PD1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid) is a potent anti-inflammatory and pro-resolving mediator whose complete stereochemistry was confirmed through total synthesis. researchgate.netresearchgate.net Multiple synthetic strategies have been developed.

Petasis and Serhan's Approach: This synthesis is highly stereocontrolled and convergent. It features the opening of glycidol-derived epoxides to introduce the 10(R) and 17(S) hydroxyl groups. The required Z-alkene geometries are established through the cis-reduction of alkyne precursors. A key feature is the late-stage introduction of the sensitive conjugated E,E,Z-triene system to avoid potential Z/E isomerization. researchgate.net This strategy was also applied to synthesize the aspirin-triggered 17(R) epimer of PD1. researchgate.net

Rodriguez and Spur's Approach: This synthesis also employs a convergent strategy, relying on a Sonogashira cross-coupling reaction. researchgate.netfrontiersin.org Key fragments include a terminal alkyne derived from acetal-protected D-ribose and a vinyl iodide piece. A Z-selective Wittig reaction is used to assemble a part of the carbon backbone. frontiersin.org

Hansen's Approach: This synthesis is notable for its efficiency, completed in eight linear steps from a key aldehyde intermediate. The route utilizes an Evans-Nagao aldol (B89426) reaction to set the stereochemistry of a secondary alcohol with high selectivity. frontiersin.org

Table 1: Comparison of Selected Total Synthesis Strategies for Protectin D1

Strategy Key Starting Materials/Fragments Key Reactions Reference(s)
Petasis & Serhan Glycidol derivatives Epoxide opening, cis-reduction of alkynes researchgate.net
Rodriguez & Spur Acetal-protected D-ribose, Aldehyde 15 Sonogashira coupling, Z-selective Wittig reaction researchgate.netfrontiersin.org
Hansen Aldehyde 9, Wittig-salt 11 Evans-Nagao aldol reaction, Wittig reaction frontiersin.org

Protectin DX (PDX)

Protectin DX (PDX), identified as 10S,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid, is a double dioxygenation product of DHA. nih.govresearchgate.net Its biosynthesis is proposed to occur via the oxygenation of 17S-HpDHA at the C10 position. nih.gov

The first total synthesis of PDX was achieved via a convergent route spanning 29 steps. researchgate.net This synthesis established the two chiral hydroxyl groups at C-10 and C-17 from (S)-1,2,4-butanetriol and (R)-glycidol, respectively. Key reactions included a Takai olefination to generate an E-double bond and a stereocontrolled Wittig olefination to introduce a skipped diene side chain. researchgate.net

More recently, a concise, gram-scale total synthesis of PDX has been reported, making the compound more accessible for further studies. scribd.com This 24-step convergent route starts from L-malic acid and employs a key stereoselective reduction of an enediyne intermediate to create the characteristic E,Z,E-triene system of PDX. scribd.com Additionally, enzymatic synthesis routes have been explored. The enzyme 15SLOX from Burkholderia thailandensis was found to convert 10S-HDHA into PDX (10S,17S-DiHDHA). mdpi.com

Table 2: 1H and 13C NMR Data for PDX

Position 13C (ppm) 1H (ppm) Multiplicity (J in Hz)
10 72.8 4.14 m
11 134.5 5.70 dd (15.0, 6.5)
12 125.1 6.58 dd (15.0, 11.0)
13 129.0 5.93 t (11.0)
14 124.2 6.35 t (11.0)
15 131.8 6.68 dd (15.0, 11.0)
16 135.5 5.70 dd (15.0, 6.5)
17 69.2 4.12 m

Data adapted from a 2022 study on the enzymatic formation of PDX. mdpi.com

Biological Significance and Contextual Presence of 16 S ,17 S Dihdha

Detection and Occurrence in Biological Systems

The presence of 16(S),17(S)-diHDHA has been identified in specific biological contexts, primarily through in vitro experiments with cells and enzymes, and in vivo in murine models.

Presence in Cellular Incubations and Enzymatic Reaction Mixtures

The formation of this compound has been observed as a product in incubations involving various cell types and specific enzymes. These studies are crucial for understanding the biosynthetic pathways originating from DHA.

Human Leukocytes and Macrophages: Incubations of human polymorphonuclear leukocytes (PMN) and macrophages with DHA or its intermediates have been shown to produce this compound. nih.govcaymanchem.com Specifically, it has been identified as a minor product alongside the major bioactive lipid mediators. nih.gov The formation is often linked to the non-enzymatic hydrolysis of the 16(S),17(S)-epoxyprotectin intermediate. nih.govnih.gov

Enzymatic Reactions: Studies utilizing isolated lipoxygenase (LOX) enzymes have provided insight into the specific pathways that can generate this compound.

Human 15-Lipoxygenase-1 (h15-LOX-1): When incubated with 17S-hydroperoxy-DHA (17S-HpDHA) under reducing conditions, h15-LOX-1 produces this compound as one of the oxygenation products, alongside Protectin DX (PDX) and 11,17S-diHDHA. nih.gov

Human 12-Lipoxygenase (h12-LOX): Similar to h15-LOX-1, incubations of h12-LOX with 17S-HpDHA also yield this compound, although it is a minor product compared to others. nih.gov

Soybean 15-LOX: This enzyme, when incubated with DHA, also produces 10(S),17(S)-diHDHA (an isomer of this compound also known as PDX) through a double lipoxygenase-mediated reaction. caymanchem.comcaymanchem.comlipidmaps.orgbiomol.com

These findings from cellular and enzymatic studies are summarized in the table below.

Biological SystemPrecursorKey Enzyme(s)Observed Products Including this compoundReference
Human MacrophagesDHA15-LOX-116(S),17(S)-epoxyprotectin, PD1, this compound nih.govacs.org
Human Leukocytes (PMN)DHA, 17S-HpDHA15-LOX, 5-LOXThis compound, Protectins, Resolvins nih.govcaymanchem.comnih.gov
h15-LOX-1 Incubation17S-HpDHAh15-LOX-1This compound, PDX, 11,17S-diHDHA nih.gov
h12-LOX Incubation17S-HpDHAh12-LOXThis compound, PDX, 11,17S-diHDHA nih.gov
Soybean 15-LOX IncubationDHASoybean 15-LOX10(S),17(S)-diHDHA (PDX) caymanchem.comcaymanchem.comlipidmaps.orgbiomol.com

Identification in Murine Exudates

The presence of this compound and its isomers has been confirmed in vivo in inflammatory exudates from murine models of peritonitis. nih.govcaymanchem.comcaymanchem.comlipidmaps.orgbiomol.com These findings are significant as they demonstrate that the biochemical pathways observed in vitro also occur in a living organism during an inflammatory response. The identification of these diols in resolving exudates suggests their involvement in the complex process of inflammation resolution. nih.gov Specifically, 10S,17S-diHDHA, an isomer of this compound, is consistently identified in profiles from murine peritonitis. nih.gov

Role in the Overall Docosanoid Metabolome

While not one of the major bioactive specialized pro-resolving mediators (SPMs), this compound plays a role in the intricate network of DHA-derived metabolites.

Contribution to the Diversity and Complexity of DHA-Derived Lipid Mediators

The formation of this compound, even as a minor product, highlights the chemical diversity that can arise from a single precursor molecule, DHA. frontiersin.org It is formed alongside other potent mediators like protectins and resolvins from the common intermediate 16(S),17(S)-epoxyprotectin. nih.govacs.org This epoxide can be enzymatically converted to Protectin D1 (PD1) or undergo non-enzymatic hydrolysis to form vicinal diols, including this compound. nih.govnih.gov This branching of pathways from a key intermediate contributes to the complexity and richness of the docosanoid metabolome.

Interplay with Other Specialized Pro-Resolving Mediators (SPMs) in Resolution Pathways

Specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, are a superfamily of lipid mediators that actively orchestrate the resolution of inflammation. frontiersin.orggoogle.comnih.gov They are biosynthesized from omega-3 fatty acids like DHA and play a crucial role in returning inflamed tissue to homeostasis. frontiersin.orggoogle.com While this compound itself is not considered a major SPM, its formation is intrinsically linked to the biosynthesis of protectins, a key family of SPMs. nih.govacs.org The pathways that generate this compound are part of the broader resolution program, indicating its place within the network of molecules that govern the switch from a pro-inflammatory to a pro-resolving state. nih.govcaymanchem.com

Analytical Methodologies for Characterization and Quantification of 16 S ,17 S Dihdha

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 16(S),17(S)-diHDHA from complex mixtures, a necessary step for its accurate identification and quantification. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used tool for the analysis of this compound and other related dihydroxy-docosahexaenoic acids (diHDHAs). nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the confident identification and quantification of the compound, even at low concentrations. nih.govuni-wuppertal.de

In a typical LC-MS/MS workflow, the sample is first subjected to solid-phase extraction to purify the lipid mediators. nih.gov The extracted sample is then injected into the LC system, where this compound is separated from other molecules based on its physicochemical properties. nih.gov The eluent from the LC column is then introduced into the mass spectrometer.

For the analysis of diHDHAs, including this compound, targeted analysis is often performed using multiple reaction monitoring (MRM). nih.gov In this mode, specific precursor-to-product ion transitions are monitored. For 16,17S-diHDHA, a characteristic transition is from a precursor ion with a mass-to-charge ratio (m/z) of 359.2 to a product ion of m/z 231.1. nih.gov This high degree of specificity allows for the differentiation of this compound from its isomers, such as 10,17-diHDHA and 11,17-diHDHA, which have different fragmentation patterns. nih.gov While LC-MS/MS is highly specific for positional isomers, it typically does not separate enantiomers (stereoisomers that are mirror images). researchgate.netnih.gov

Table 1: LC-MS/MS Parameters for diHDHA Analysis

ParameterValueReference
Precursor Ion (m/z)359.2 nih.gov
Product Ion (m/z) for 16,17S-diHDHA231.1 nih.gov
Product Ion (m/z) for 10R/S,17S-diHDHA153.1 nih.gov
Product Ion (m/z) for 11,17S-diHDHA147.1 nih.gov

Reversed-Phase and Normal-Phase High-Performance Liquid Chromatography (HPLC)

Both reversed-phase (RP) and normal-phase (NP) high-performance liquid chromatography (HPLC) are employed in the analysis and purification of diHDHAs. nih.gov The choice between these techniques depends on the specific analytical goal.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. springernature.com A non-polar stationary phase (like C18) is used with a polar mobile phase. researchgate.netspringernature.com In the context of this compound analysis, RP-HPLC is effective in separating it from other lipids and metabolites based on differences in their polarity. researchgate.net For instance, a Waters Symmetry C18 column with a mobile phase of acetonitrile/water/acetic acid has been used for the analysis of diHDHA isomers. researchgate.net The elution order in RP-HPLC is generally based on increasing hydrophobicity. springernature.com

Normal-Phase HPLC (NP-HPLC) operates on the opposite principle, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase. lcservicesltd.co.uk This technique separates molecules based on their polarity, with more polar compounds having longer retention times. lcservicesltd.co.uk NP-HPLC can be used to elucidate the structures of diHDHA isomers. nih.gov

Chiral-Phase HPLC for Stereoisomer Resolution

Distinguishing between stereoisomers, particularly enantiomers, is critical for understanding the biological activity of molecules like this compound. Chiral-phase HPLC is the primary technique for this purpose. nih.govresearchgate.net This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com

The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP. chiralpedia.com The different interaction energies of these complexes for each enantiomer result in different retention times. chiralpedia.com For the analysis of diHDHAs, amylose-based tris(3,5-dimethyl-phenylcarbamate) phases are commonly used. nih.gov

Two-dimensional liquid chromatography (2D-LC), which couples an achiral separation (like RP-HPLC) in the first dimension with a chiral separation in the second, has emerged as a powerful technique. uni-wuppertal.denih.gov This approach, often combined with MS/MS, provides comprehensive separation of both positional isomers and stereoisomers, enabling the unambiguous identification of specific compounds like this compound in complex biological samples. uni-wuppertal.denih.gov For example, a Chirapak AD-RH chiral column has been successfully used to resolve diHDHA stereoisomers. nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide crucial information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.

Ultraviolet (UV) Spectroscopy for Conjugated Double Bond Systems

Ultraviolet (UV) spectroscopy is a valuable tool for identifying the presence of conjugated double bond systems within a molecule. harvard.edu Lipids containing conjugated dienes or trienes absorb UV light at specific wavelengths. The UV spectrum of 16,17S-diHDHA has been reported to show a maximum absorption (λmax) at 270 nm, which is indicative of a conjugated triene system. nih.gov In other studies, a UV spectrum with a maximum at 234 nm has been noted for 16,17-diHDHA. nih.gov The specific λmax can help in the initial characterization and differentiation of various diHDHA isomers. researchgate.netnih.gov

Table 2: UV Absorption Maxima for select diHDHA Isomers

CompoundUV λmax (nm)Reference
16,17S-diHDHA270 nih.gov
16,17-diHDHA234 nih.gov
11,17S-diHDHA238 nih.gov
10,17-diHDHA270 nih.gov
10,17-diHDHAs260, 270, 280 researchgate.netnih.gov
7S,17S-diHDHA240-245 nih.gov

Mass Spectrometry (MS and MS-MS) for Fragmentation Patterns and Molecular Weight

Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. harvard.edu When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+). chemguide.co.uk This ion can then fragment into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. chemguide.co.uklibretexts.org

Tandem mass spectrometry (MS-MS) is particularly informative. nih.gov In MS-MS, a specific precursor ion (in this case, the molecular ion of this compound with an m/z of 359.2) is selected and fragmented. nih.gov The resulting product ions are then analyzed. The fragmentation pattern provides detailed structural information. For 16,17S-diHDHA, characteristic fragment ions have been identified at m/z values of 297.22, 279.21, 272.14, 261.15, 243.14, 231.14, 217.16, 199.15, and 187.12. nih.gov This specific fragmentation signature allows for its differentiation from other diHDHA isomers. nih.gov

Table 3: Key Mass Spectrometry Fragments for 16,17S-diHDHA

Fragment Ion (m/z)Reference
359.2 (Molecular Ion) nih.gov
297.22 nih.gov
279.21 nih.gov
272.14 nih.gov
261.15 nih.gov
243.14 nih.gov
231.14 nih.gov
217.16 nih.gov
199.15 nih.gov
187.12 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of complex lipid mediators like this compound. This non-destructive technique provides detailed information about the carbon-hydrogen framework, the stereochemistry of chiral centers, and the geometry of double bonds, which are critical for distinguishing between closely related isomers. mdpi.compreprints.org The definitive structure of dihydroxy-docosahexaenoic acid derivatives is confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC). mdpi.comnih.gov

In ¹H NMR, the chemical shift (δ) of each proton provides insight into its electronic environment. libretexts.org For instance, protons attached to carbons bearing hydroxyl groups (CH-OH) and protons on double bonds (vinylic protons) resonate in characteristic downfield regions of the spectrum. libretexts.org Furthermore, the coupling constant (J), which describes the interaction between neighboring protons, is crucial for determining the geometry of the double bonds. Large coupling constants (typically >12 Hz) are indicative of a trans (E) configuration, while smaller values suggest a cis (Z) geometry. mdpi.comnih.gov For example, in the analysis of related docosanoids, coupling constants around 15 Hz have been used to confirm E geometry for double bonds within the conjugated triene system. mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Data for 10S,17S-DiHDHA (PDX) in MeOD (Data derived from analysis of a related isomer to illustrate the methodology)

Atom Position¹³C Chemical Shift (δ) ppm¹H Chemical Shift (δ) ppmMultiplicity / Coupling Constant (J) Hz
1177.6--
234.22.29t, 7.5
325.61.71p, 7.5
426.55.39m
5129.25.39m
626.42.84m
7128.85.39m
826.42.84m
935.82.40m
1069.04.14dd, 7.1, 5.7
11131.25.70dd, 15.0, 5.7
12132.86.44dd, 15.0, 10.9
13125.65.93dd, 10.9, 10.9
14135.56.51m
15129.86.68dd, 15.0, 10.9
16135.85.70dd, 15.0, 7.1
1774.94.12dd, 7.1, 4.0
1833.22.35m
19127.45.45m
20132.05.31m
2121.52.08p, 7.5
2214.40.97t, 7.5
Source: Adapted from reference mdpi.com

Isotope Labeling Approaches in Biosynthetic Pathway Investigations

Isotope labeling is a powerful methodology used to trace the metabolic fate of molecules and elucidate complex biosynthetic pathways. jst.go.jpresearchgate.net In the context of this compound and other specialized pro-resolving mediators (SPMs), stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) serve as tracers. cambridge.orgnih.gov By introducing a labeled precursor, such as docosahexaenoic acid (DHA), into a biological system (e.g., cell cultures or in vivo models), researchers can track the incorporation of the isotopic label into the final product. ocl-journal.org Subsequent analysis, typically using mass spectrometry, reveals the origin of specific atoms within the molecule, providing direct evidence for proposed enzymatic steps and reaction mechanisms. nih.gov

Application of ¹⁸O₂ Labeling to Track Oxygen Incorporation

The use of molecular oxygen enriched with the heavy isotope ¹⁸O₂ has been particularly insightful in differentiating the biosynthetic pathways of dihydroxy-DHA isomers. nih.govresearchgate.net The origin of the oxygen atoms in the hydroxyl groups of the final product can indicate whether the mechanism involves sequential dioxygenation events or the hydrolysis of an epoxide intermediate.

In the biosynthesis of protectins, DHA is first converted by a 15-lipoxygenase (15-LOX) enzyme, which inserts molecular oxygen to form 17(S)-hydroperoxy-DHA (17S-HpDHA). nih.gov This intermediate is pivotal. One proposed pathway for diol formation is a "double dioxygenation," where a second lipoxygenase acts on the molecule to insert another oxygen atom from O₂. Indeed, studies on the related isomer 10S,17S-diHDHA (also known as PDX) demonstrated that when incubations are carried out under an ¹⁸O₂ atmosphere, the resulting molecule incorporates ¹⁸O into the hydroxyl group at the C-10 position. nih.govresearchgate.netnih.gov This finding provides strong evidence that 10S,17S-diHDHA is formed via a sequential lipoxygenation mechanism. nih.gov

In contrast, the biosynthesis of this compound is understood to proceed through a different route involving an epoxide. The 17S-HpDHA intermediate can undergo an intramolecular rearrangement, catalyzed by enzymes like 15-LOX, to form a short-lived 16(S),17(S)-epoxyprotectin (also referred to as 16,17-epoxyDHA). nih.govnih.gov This epoxide can then be hydrolyzed, opening the ring to form vicinal diols (hydroxyl groups on adjacent carbons). Crucially, the oxygen atom for the hydroxyl group at C-16 would come from water, not from molecular oxygen. Early biosynthetic investigations on protectin D1 (PD1) involved isotopic oxygen incorporation experiments using ¹⁸O-labeled water to trace the formation of products from an epoxide intermediate. nih.gov Non-enzymatic hydrolysis of the 16(S),17(S)-epoxide intermediate has been shown to yield the 16,17S-diol as a product. nih.gov Therefore, conducting the reaction in H₂¹⁸O would result in the incorporation of ¹⁸O at the C-16 position of 16,17-diHDHA, confirming its formation via the epoxide hydrolysis pathway and distinguishing it from isomers formed by double dioxygenation.

Future Research Directions and Methodological Advancements

Elucidation of Undefined Enzymatic Steps and Responsible Hydrolases

The biosynthesis of 16(S),17(S)-diHDHA from docosahexaenoic acid (DHA) involves a multi-step enzymatic cascade. The initial oxygenation of DHA is carried out by lipoxygenase (LOX) enzymes, such as 15-LOX, to form a hydroperoxy intermediate, 17(S)-HpDHA. nih.gov This is followed by the formation of a key 16(S),17(S)-epoxide intermediate. nih.govacs.org The final, critical step is the hydrolysis of this epoxide to form the diol, this compound.

While the involvement of an epoxide hydrolase is established, the specific enzymes responsible for this conversion in different cells and tissues are not fully identified. nih.govnih.gov The soluble epoxide hydrolase (sEH) is a major enzyme that metabolizes various epoxy-fatty acids to their corresponding diols. wikipedia.orgmdpi.com Studies have shown that sEH can hydrolyze the 13S,14S-epoxy-maresin intermediate in the biosynthesis of another dihydroxy-DHA derivative, maresin 2. plos.org It is plausible that sEH or other related hydrolases play a role in the stereospecific opening of the 16(S),17(S)-epoxide to yield this compound. nih.gov However, non-enzymatic hydrolysis of the epoxide intermediate is also possible, which can lead to a mixture of isomers. nih.gov The enzymatic reaction is crucial as it controls the stereochemistry and the geometry of the final product, which are essential for its biological activity. nih.govnih.gov

Future research must focus on identifying and characterizing the specific hydrolases involved in the biosynthesis of this compound in various human tissues. This will provide a more complete picture of its endogenous production and regulation.

Table 1: Key Enzymatic Steps in the Biosynthesis of this compound

StepPrecursorEnzyme(s)ProductStatus of Elucidation
1Docosahexaenoic Acid (DHA)15-Lipoxygenase (15-LOX)17(S)-Hydroperoxydocosahexaenoic acid (17S-HpDHA)Well-characterized nih.gov
217(S)-HpDHAIntramolecular enzymatic reaction16(S),17(S)-epoxyprotectinCharacterized nih.gov
316(S),17(S)-epoxyprotectinEpoxide Hydrolase (e.g., sEH)This compoundUnder investigation nih.govwikipedia.orgmdpi.com

Refinement of Stereochemical Control in Biosynthesis and Synthesis

The biological functions of diHDHA isomers are exquisitely dependent on their precise three-dimensional structure, or stereochemistry. nih.gov Therefore, achieving absolute control over the arrangement of atoms at chiral centers during both natural biosynthesis and laboratory synthesis is of paramount importance.

In biological systems, the stereoselectivity is dictated by enzymes. nih.gov For instance, the 15-LOX enzyme specifically produces the 17S-hydroperoxy intermediate from DHA. acs.org The subsequent enzymatic steps must also be highly controlled to yield the specific 16(S),17(S) configuration. nih.gov Understanding the structural basis of this enzymatic control is a key area for future research.

Development of Advanced Analytical Techniques for Isomer-Specific Characterization

The presence of multiple isomers of diHDHA, which have the same mass but different spatial arrangements of their hydroxyl groups, poses a significant analytical challenge. nih.gov Distinguishing and accurately quantifying specific isomers like this compound within complex biological samples is crucial for understanding their specific roles.

Current state-of-the-art methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govphysiology.org This technique separates the different isomers based on their interaction with the chromatography column before they are detected by the mass spectrometer. nih.govresearchgate.net However, baseline separation of all possible isomers can still be difficult.

To overcome this, advanced techniques are being developed:

Chiral Chromatography: This method uses special columns that can differentiate between enantiomers (mirror-image isomers), providing a powerful tool for stereochemical assignment. nih.govmdpi.com

Two-Dimensional Liquid Chromatography (2D-LC): This approach uses two different types of columns to significantly increase separation power, allowing for the resolution of complex mixtures of isomers. nih.gov

Ion Mobility Spectrometry (IMS): When coupled with LC-MS, IMS provides an additional dimension of separation based on the size and shape of the ions, aiding in the differentiation of isomers. mdpi.com

Future efforts will focus on making these advanced methods more robust, sensitive, and suitable for high-throughput analysis to facilitate large-scale lipidomics studies. nih.govmdpi.com

Table 2: Comparison of Analytical Techniques for Isomer Characterization

TechniquePrincipleAdvantagesChallenges
LC-MS/MS Separation by chromatography, detection by massHigh sensitivity and specificity, widely used. nih.govjasem.com.trCo-elution of closely related isomers can occur. researchgate.net
Chiral LC-MS Separation of enantiomers on a chiral stationary phaseDefinitive stereochemical assignment. nih.govmdpi.comOften requires targeted analysis, may have longer run times. mdpi.com
2D-LC-MS/MS Two orthogonal separation stepsGreatly enhanced peak capacity and resolution. nih.govIncreased complexity of the system and data analysis.
LC-IMS-MS Adds separation based on ion shape and sizeImproved separation of isomers, provides collision-cross-section (CCS) value for identification. mdpi.comRequires specialized instrumentation.

Application of Bioinformatic and Computational Approaches to Lipid Metabolite Pathways

The biosynthesis and actions of this compound are part of a complex network of lipid metabolic and signaling pathways. nih.gov Bioinformatic and computational tools are becoming indispensable for managing and interpreting the large datasets generated by lipidomics research and for building predictive models of these pathways. mdpi.com

These approaches can be applied to:

Pathway Analysis: Tools like BioPAN can map lipidomics data onto known biosynthetic pathways to identify which pathways are activated or suppressed under different conditions. nih.gov

Network Modeling: Computational models can simulate the dynamics of lipid metabolism, helping to identify key control points and predict how the system will respond to perturbations, such as the introduction of an enzyme inhibitor. mdpi.com

Molecular Docking: In silico simulations can predict how lipid mediators like this compound bind to their receptors, providing insights into their mechanism of action and guiding the design of new therapeutic agents. mdpi.com

Data Integration (Multi-Omics): Integrating lipidomics data with genomics, transcriptomics, and proteomics can provide a more holistic understanding of the role of this compound in health and disease. mdpi.com

The continued development and application of these computational tools will be crucial for deciphering the complexity of SPM biology and translating this knowledge into new therapeutic strategies. nih.govmdpi.com

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound16(S),17(S)-dihydroxy-docosa-4Z,7Z,10Z,13Z,15E,19Z-hexaenoic acid
DHADocosahexaenoic Acid
17(S)-HpDHA17(S)-hydroperoxy-docosa-4Z,7Z,10Z,13Z,15E,19Z-hexaenoic acid
16(S),17(S)-epoxyprotectin16(S),17(S)-epoxy-docosa-4Z,7Z,10Z,12E,14E,19Z-hexaenoic acid
Maresin 2 (MaR2)13R,14S-dihydroxy-docosa-4Z,7Z,9E,11E,16Z,19Z-hexaenoic acid
13S,14S-epoxy-maresin13S,14S-epoxy-docosa-4Z,7Z,9E,11E,16Z,19Z-hexaenoic acid
sEHSoluble epoxide hydrolase
15-LOX15-Lipoxygenase

Q & A

Q. What enzymatic pathways are optimal for synthesizing 16(S),17(S)-diHDHA, and how can stereoselectivity be ensured?

  • Methodological Answer : this compound is synthesized via sequential lipoxygenase (LOX) reactions. For example, A. violaceum 15S-LOX converts 10R-HDHA into 10R,17S-diHDHA, while human 15-LOX-1 produces 7(S),17(S)-diHDHA . To ensure stereoselectivity, use chiral chromatography (e.g., NP-HPLC with UV spectra at 225–270 nm) and NMR analysis (e.g., coupling constants for E/Z geometry confirmation) . Optimize pH and substrate concentration, as these parameters influence enzyme specificity and product profiles .

Q. How can researchers distinguish between this compound and its stereoisomers (e.g., 10,17-diHDHA) using analytical techniques?

  • Methodological Answer : Employ normal-phase (NP) HPLC with UV detection (e.g., 10,17(S)-diHDHA shows λmax at 269.8 nm vs. 7,17(S)-diHDHA at 225–243.8 nm) . For structural confirmation, use 1D/2D NMR to analyze double-bond geometry (e.g., J11-12 = 15.1 Hz for E geometry) and chiral chromatography to resolve R/S configurations at C10 or C16 .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-resolving effects) be resolved?

  • Methodological Answer : Contradictions often arise from isomer-specific activity. For example, 10(S),17(S)-diHDHA (PDX) suppresses cytokine production in macrophages, while 10(R),17(S)-diHDHA lacks this activity . Validate stereochemistry using chiral analysis and compare results across models (e.g., human macrophages vs. murine inflammation assays) . Consider concentration-dependent effects: 17-HpDHA inhibits prostate cancer proliferation at 1 nM, whereas 17-HDHA requires 100 nM .

Q. What experimental designs are critical for studying this compound in vivo, particularly in neuroinflammatory models?

  • Methodological Answer : Use isotope-labeled tracers (e.g., deuterated DHA) to track endogenous biosynthesis in murine brain or glial cells . For functional studies, employ knockout models (e.g., 15-LOX<sup>−/−</sup> mice) to isolate enzymatic contributions. Include controls for autoxidation artifacts by quantifying racemic 10-HDHA in tissues . Dose-response protocols should span pico- to nanomolar ranges due to its high potency .

Q. How should researchers address discrepancies in diHDHA quantification across different biological matrices (e.g., plasma vs. cells)?

  • Methodological Answer : Matrix effects significantly alter recovery. For plasma, use solid-phase extraction (SPE) with C18 columns and LC-MS/MS in MRM mode (e.g., m/z 359→153 for diHDHA) . In cells, lyse with methanol containing antioxidant cocktails to prevent autoxidation. Normalize to protein content and validate with internal standards (e.g., d4-diHDHA) .

Data Presentation and Reproducibility Guidelines

  • Data Tables : Include retention times (HPLC), NMR shifts (δ ppm), and J-coupling constants for stereochemical validation .
  • Reproducibility : Follow FAIR principles: provide raw NMR/HPLC data in supplementary files with persistent identifiers . Document enzyme sources (e.g., A. violaceum 15S-LOX vs. human 15-LOX-1) and incubation conditions (pH, substrate ratios) .

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